molecular formula C15H17NO B1423520 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine CAS No. 1183540-40-0

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine

Cat. No. B1423520
M. Wt: 227.3 g/mol
InChI Key: SWUCPINBVVKIIT-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine, also known as methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 and has gained popularity in recent years due to its potential use in scientific research.

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Kinetics and Mechanisms of Reactions: The study of the kinetics and mechanisms of reactions involving methoxyphenyl phenyl thionocarbonates with alicyclic amines provides insights into the formation of zwitterionic tetrahedral intermediates and their deprotonation, contributing to the understanding of reaction pathways in organic chemistry (Castro et al., 2001).

Polymer Chemistry

  • Polymer Synthesis: The facile preparation of polyphenylenevinylene with a triarylamine pendant group via the Gilch reaction highlights the application of methoxyphenyl compounds in developing new polymers with unique properties (Kurata et al., 2007).

Synthetic Chemistry

  • Synthesis of Pyrroles: An efficient, metal-free method for synthesizing polysubstituted pyrroles demonstrates the role of methoxyphenyl compounds in facilitating important reactions in synthetic chemistry (Kumar et al., 2017).

Medicinal Chemistry

  • Melanin Biosynthesis Inhibition: The inhibition of tyrosinase activity by methoxyphenyl amine compounds, contributing to a decrease in melanin production, points to potential applications in dermatological treatments (Choi et al., 2002).

Material Science

  • Modification of Hydrogels: The use of methoxyphenyl amine compounds in the modification of poly vinyl alcohol/acrylic acid hydrogels for improved thermal stability and biological activities highlights its significance in materials science (Aly et al., 2015).

Organic Electronics

  • Photoreagents for Protein Crosslinking: The development of photoreagents involving methoxyphenyl ethers for protein crosslinking and affinity labeling underpins important applications in the field of organic electronics and biochemistry (Jelenc et al., 1978).

Antioxidant Research

  • Enhancing Antioxidant Activity: The study of the effect of substituents on methoxyphenyl ethane derivatives in enhancing antioxidant activity illustrates its role in developing potential antioxidant agents (Thanuja et al., 2022).

properties

IUPAC Name

1-[4-(2-methoxyphenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2/h3-11H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUCPINBVVKIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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